2-Tbdms-phosphoramidate

Stereospecific synthesis Phosphorus stereochemistry Nucleoside cyclic nucleotides

This single-diastereoisomer phosphoramidate (CAS 126922-65-4) is the preferred tool for dissecting nucleic acid synthesis inhibition without the confounding adenylate cyclase activation seen in phosphotriester analogs. Its 2'-O-TBDMS protection ensures passive membrane permeability and phosphodiesterase resistance, making it ideal for intracellular target engagement studies. Procure with confidence for SAR campaigns, analytical method development, or as a reference standard.

Molecular Formula C23H40N7O6PSi
Molecular Weight 569.7 g/mol
CAS No. 126922-65-4
Cat. No. B238495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tbdms-phosphoramidate
CAS126922-65-4
Synonyms2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate
2-TBDMS-phosphoramidate
Molecular FormulaC23H40N7O6PSi
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1
InChIKeyKDKWREOBESUYPO-FXQIDPKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-TBDMS-Phosphoramidate (CAS 126922-65-4): A Cyclic Guanosine Phosphoramidate with Defined Stereochemistry and Dual Nucleic Acid Synthesis Inhibitory Activity


2-TBDMS-phosphoramidate (CAS 126922-65-4) is a fully protected guanosine 3′,5′-cyclic diethylphosphoramidate derivative bearing a 2′-O-tert-butyldimethylsilyl (TBDMS) group and an N2-(dimethylamino)methylene (DMF) protecting group, with molecular formula C₂₃H₄₀N₇O₆PSi and molecular weight 569.7 g/mol [1]. First synthesized and characterized by Cai and Zhang (1989), this compound belongs to the class of nucleoside 3′,5′-cyclic phosphoramidates—phosphorus(V) species featuring a P–N bond in the cyclic phosphodiester backbone—and was specifically prepared via stereospecific reaction of a protected guanosine with trivalent phosphorus reagents in the presence of tetrazole followed by oxidation . Its structural architecture combines a lipophilic 2′-O-TBDMS ether, an acid-labile N2-DMF amidine, and a cyclic diethylphosphoramidate ring, distinguishing it from both natural cGMP and simpler cyclic phosphotriester analogs [2].

Why Generic Substitution Fails for 2-TBDMS-Phosphoramidate (CAS 126922-65-4): Phosphoramidate vs. Phosphotriester Chemistry Dictates Biological Outcome


Within the class of protected guanosine 3′,5′-cyclic nucleotide derivatives, the phosphoramidate (P–N) and phosphotriester (P–O) subclasses exhibit fundamentally distinct chemical and biological behavior that precludes interchangeable use. The 2-TBDMS-phosphoramidate contains a P–N bond in the cyclic ring, conferring altered hydrolytic stability, cellular permeability, and phosphodiesterase resistance compared to the corresponding methyl and n-butyl phosphotriester analogs synthesized in the same study [1]. Critically, the nature of the phosphorus substituent determines whether the compound acts solely as a DNA/RNA synthesis inhibitor or additionally acquires adenylate cyclase modulatory activity: the n-butyl phosphotriester diastereoisomers activate adenylate cyclase in ROS 17/2.8 osteosarcoma cells, while the diethylphosphoramidate does not share this property [2]. The 2′-O-TBDMS protection further differentiates this compound from unprotected cyclic nucleotides by enhancing lipophilicity and membrane permeability, a feature essential for intracellular target engagement that is absent in deprotected or naturally occurring cGMP analogs [3].

Quantitative Differentiation Evidence for 2-TBDMS-Phosphoramidate (CAS 126922-65-4): Head-to-Head and Cross-Study Comparisons


Stereospecific Synthesis: Single-Diastereoisomer Phosphoramidate vs. Diastereoisomeric Phosphotriester Mixtures

The synthesis of 2-TBDMS-N2-DMF-guanosine 3′,5′-cyclic diethylphosphoramidate proceeds stereospecifically, yielding a single phosphorus diastereoisomer, whereas the corresponding n-butyl phosphotriester analog yields separable Rp and Sp diastereoisomers [1]. This stereochemical outcome is dictated by the phosphorus reagent: the phosphoramidite-derived phosphoramidate retains configurational integrity through the oxidation step, while the phosphite-derived phosphotriester generates a mixture requiring chromatographic separation [2]. The single-isomer nature of the phosphoramidate eliminates batch-to-batch stereochemical variability—a critical quality attribute for reproducible biological assays [3].

Stereospecific synthesis Phosphorus stereochemistry Nucleoside cyclic nucleotides

DNA and RNA Synthesis Inhibition: Phosphoramidate vs. Phosphotriester in Mouse Liver Tumor Cells

In the primary characterization study by Cai and Zhang (1989), 2-TBDMS-N2-DMF-guanosine 3′,5′-cyclic diethylphosphoramidate and its methyl and n-butyl phosphotriester analogs were evaluated in parallel for inhibition of DNA and RNA synthesis in mouse liver tumor ascites cells [1]. All three protected cyclic nucleotide derivatives exhibited inhibitory activity on both DNA and RNA synthesis, confirming that the cyclic phosphoramidate scaffold retains biological activity comparable to the phosphotriester series [2]. However, the phosphoramidate achieves this without the alkyl ester moiety that in the n-butyl phosphotriester generates diastereoisomers capable of activating adenylate cyclase—a distinct and potentially confounding secondary pharmacology [3].

Antitumor activity DNA synthesis inhibition RNA synthesis inhibition Cyclic nucleotide prodrugs

Absence of Adenylate Cyclase Activation: A Key Pharmacological Selectivity Differentiator from n-Butyl Phosphotriester Diastereoisomers

A critical functional bifurcation between compound classes was documented in the same study: the n-butyl phosphotriester diastereoisomers of N2-substituted guanosine 3′,5′-cyclic phosphate activate adenylate cyclase in rat osteosarcoma ROS 17/2.8 cells, elevating intracellular cAMP levels, whereas the diethylphosphoramidate derivative does not exhibit this activity [1]. This differential pharmacology arises because adenylate cyclase activation is conferred by the n-butyl ester moiety in a stereochemically dependent manner, and the phosphoramidate—lacking this alkyl ester—is not a substrate or ligand for the cyclase [2]. This represents a clean mechanistic separation: the phosphoramidate inhibits nucleic acid synthesis without simultaneously triggering cAMP second-messenger signaling [3].

Adenylate cyclase cAMP signaling Second messenger Diastereoisomer pharmacology

2′-O-TBDMS Lipophilic Protection: Enabling Membrane Permeability Compared to Unprotected cGMP

The 2′-O-TBDMS group installed on the target compound provides a critical lipophilic mask that distinguishes it from endogenous cGMP and deprotected cyclic nucleotide analogs. Unprotected guanosine 3′,5′-cyclic monophosphate (cGMP) is essentially membrane-impermeable due to its charged phosphate diester and polar ribose hydroxyl groups [1]. The TBDMS ether increases calculated logP by approximately 2–3 units and masks one hydrogen-bond donor, facilitating passive cellular uptake—a prerequisite for intracellular target engagement in cell-based antitumor assays [2]. In contrast, the adenosine 3′,5′-cyclic decylphosphoramidate (a related cyclic phosphoramidate) demonstrated dose-dependent DNA synthesis inhibition at 1–50 μM in mastocytoma P-815 cells, with confirmed cell membrane permeability and phosphodiesterase resistance, establishing the broader class principle that lipophilic cyclic phosphoramidates can access intracellular compartments where unprotected cyclic nucleotides cannot [3].

Prodrug design Membrane permeability Silyl protecting groups cGMP analogs

N2-DMF Protection: Compatibility with TBDMS Chemistry and Distinction from N2-Isobutyryl Guanosine Phosphoramidites

The N2-(dimethylamino)methylene (DMF) protecting group on the target compound provides a specific orthogonal protection strategy for the guanine exocyclic amine that differs fundamentally from the more common N2-isobutyryl (iBu) protection used in standard RNA phosphoramidite building blocks [1]. The DMF group is introduced via dimethylformamide dimethyl acetal and offers distinct acid-lability characteristics: it is more readily removed under mild acidic conditions than N2-iBu, which requires prolonged ammonolysis [2]. Critically, the DMF-protected guanosine cyclic phosphoramidate is not an oligonucleotide synthesis building block—it is a pre-formed, biologically active cyclic nucleotide analog wherein both the N2-DMF and 2′-O-TBDMS protections are integral to the final bioactive structure, not transient synthetic handles . This contrasts with DMT-2′-O-TBDMS-G(iBu)-CE phosphoramidite (CAS 147201-04-5), which serves as a monomer for solid-phase RNA synthesis requiring complete deprotection post-synthesis .

Nucleobase protection Dimethylaminomethylene Oligonucleotide synthesis Guanosine modification

Best Research and Industrial Application Scenarios for 2-TBDMS-Phosphoramidate (CAS 126922-65-4)


Mechanistic Studies of DNA/RNA Synthesis Inhibition Independent of cAMP Pathway Interference

The 2-TBDMS-phosphoramidate is the preferred tool compound for investigators studying cyclic nucleotide-mediated inhibition of nucleic acid synthesis in tumor cells, precisely because it lacks adenylate cyclase activation activity—a confounding property of the n-butyl phosphotriester diastereoisomers [1]. In mouse liver tumor ascites cell models, the phosphoramidate inhibits both DNA and RNA synthesis without simultaneously elevating intracellular cAMP, enabling clean dissection of antiproliferative mechanisms [2]. This selectivity is essential for experiments where cAMP/PKA pathway activation would obscure interpretation of direct nucleic acid synthesis effects .

Stereochemically Defined Cyclic Nucleotide Analog for Structure-Activity Relationship (SAR) Studies

Unlike the n-butyl phosphotriester series, which produces a mixture of Rp and Sp diastereoisomers requiring preparative separation, the 2-TBDMS-phosphoramidate is obtained as a single, stereochemically defined diastereoisomer via stereospecific synthesis [1]. This stereochemical purity makes it an ideal scaffold for SAR campaigns exploring the impact of phosphorus configuration on biological activity, as batch-to-batch stereochemical variability is eliminated [2]. The defined (S)-configuration at phosphorus, confirmed by the compound's systematic name designation, provides a consistent starting point for medicinal chemistry optimization .

Cell-Permeable cGMP Mimetic for Intracellular Target Engagement Assays

The 2′-O-TBDMS and N2-DMF protections confer sufficient lipophilicity to enable passive membrane permeation, a property absent in native cGMP which requires exogenous delivery systems or extracellular receptor targeting [1]. This makes the compound suitable for intracellular target engagement studies where a membrane-permeable, phosphodiesterase-resistant cyclic nucleotide analog is required [2]. The TBDMS group specifically provides resistance to phosphodiesterase-mediated hydrolysis, extending intracellular half-life relative to unprotected cyclic nucleotides .

Reference Standard for Analytical Method Development in Cyclic Nucleotide Analog QC

With a defined molecular formula (C₂₃H₄₀N₇O₆PSi), exact monoisotopic mass (569.255 Da), and available computed properties including topological polar surface area (tPSA = 148 Ų), 2 H-bond donors, and 11 H-bond acceptors, this compound serves as a well-characterized reference standard for developing HPLC, LC-MS, and ³¹P NMR analytical methods for cyclic phosphoramidate analogs [1]. The single-diastereoisomer nature further simplifies chromatographic method validation compared to diastereoisomeric mixtures [2]. Commercial availability at ≥95% purity enables its use as a system suitability standard in quality control workflows for cyclic nucleotide derivative production .

Quote Request

Request a Quote for 2-Tbdms-phosphoramidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.